

Application Notes and Protocols: Synthesis of Dota-psma-EB-01

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Compound of Interest

Compound Name: *Dota-psma-EB-01*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **Dota-psma-EB-01**, a prostate-specific membrane antigen (PSMA)-targeting radiopharmaceutical ligand. The protocol is compiled from established methodologies for the synthesis of similar DOTA-conjugated PSMA inhibitors and molecules incorporating an Evans blue (EB) derivative for albumin binding.

Introduction

Dota-psma-EB-01 is a promising ligand for radionuclide-drug conjugates (RDCs) designed for both diagnostic imaging and targeted therapy of prostate cancer. It comprises three key functional components: a high-affinity PSMA-targeting motif (typically a glutamate-urea-lysine scaffold), a DOTA chelator for radiometal complexation (e.g., with ^{68}Ga for PET imaging or ^{177}Lu for therapy), and a modified Evans blue moiety that binds to serum albumin, extending the circulation half-life and potentially enhancing tumor uptake.[1][2] This protocol outlines a multi-step synthesis involving solid-phase peptide synthesis (SPPS) and solution-phase conjugation.

Materials and Reagents

- Fmoc-protected amino acids
- 2-Chlorotrityl chloride resin
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS)
- Trifluoroacetic acid (TFA)
- DOTA-tris(tBu)ester
- Evans blue derivative with a reactive functional group (e.g., NHS ester)
- DIPEA (N,N-Diisopropylethylamine)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Experimental Protocols

The synthesis of **Dota-psma-EB-01** can be broadly divided into three main stages:

- Solid-phase synthesis of the PSMA-targeting peptidic backbone.
- Conjugation of the DOTA chelator.
- Conjugation of the Evans blue derivative and final deprotection.

Protocol 1: Solid-Phase Synthesis of the PSMA-targeting Peptidic Backbone

This protocol utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) to construct the core peptide sequence.^{[3][4]}

- **Resin Loading:** Swell 2-chlorotriyl chloride resin in DCM. React the resin with the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) in the presence of DIPEA in DCM for 2 hours at room temperature.
- **Fmoc Deprotection:** Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling:** Dissolve the next Fmoc-protected amino acid, HOBt, and DIC in DMF. Add this solution to the resin and react for 2 hours at room temperature.
- **Repeat Cycles:** Repeat the deprotection and coupling steps for each amino acid in the desired sequence (e.g., a glutamate-urea-lysine backbone).
- **Cleavage from Resin:** After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.^[4]
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative RP-HPLC.

Protocol 2: Conjugation of DOTA Chelator

This protocol describes the conjugation of the DOTA chelator to the purified peptide.^[5]

- **Reaction Setup:** Dissolve the purified peptide and DOTA-tris(tBu)ester in DMF. Add a coupling agent like HATU and a base such as DIPEA.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 4 hours.
- **Purification:** Purify the DOTA-conjugated peptide by RP-HPLC.

Protocol 3: Conjugation of Evans Blue Derivative and Final Deprotection

This final stage involves the attachment of the albumin-binding moiety and removal of any remaining protecting groups.

- **Conjugation:** Dissolve the DOTA-peptide conjugate in a suitable solvent like DMF. Add the Evans blue derivative (e.g., an NHS ester) and a base like DIPEA.
- **Reaction Conditions:** Stir the reaction at room temperature for 5 hours.[4]
- **Final Deprotection:** If t-butyl protecting groups are still present on the DOTA moiety, treat the compound with a TFA-based cleavage cocktail as described in Protocol 1, step 5.
- **Final Purification and Characterization:** Purify the final product, **Dota-psma-EB-01**, using preparative RP-HPLC. Confirm the identity and purity of the compound by analytical HPLC and mass spectrometry.

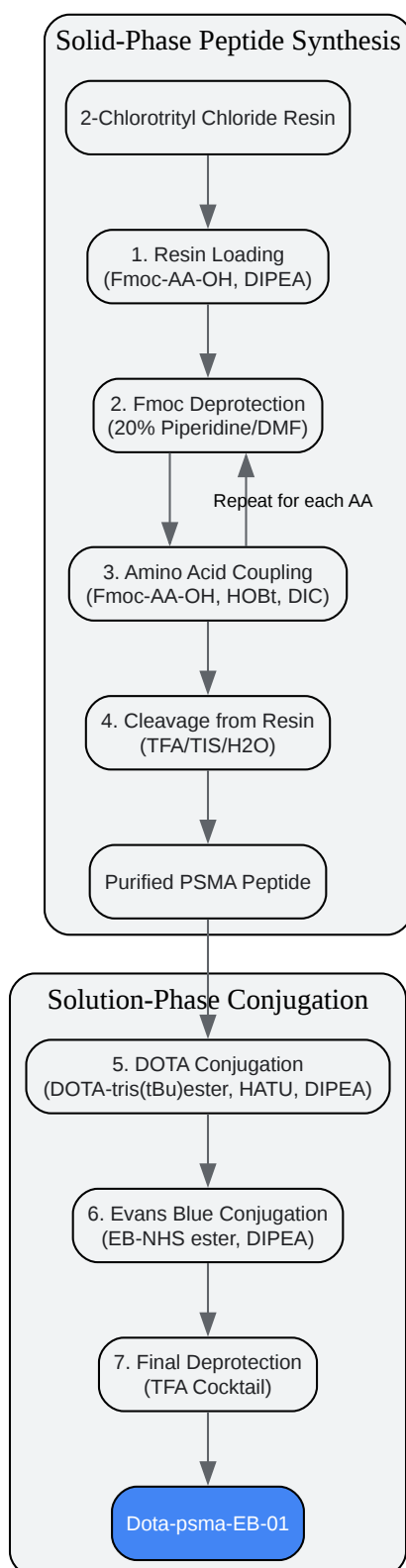
Quantitative Data Summary

While specific yields for **Dota-psma-EB-01** are not available in the public domain, the following table provides typical ranges for similar DOTA-conjugated PSMA ligands synthesized via SPPS.

Step	Parameter	Typical Value	Reference
Peptide Synthesis	Crude Yield	60-75%	[3][6]
Purity after HPLC	>95%	[7]	
DOTA Conjugation	Yield	50-70%	
Final Product	Overall Yield	20-40%	
Final Purity	>97%	[5]	

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Dota-psma-EB-01**.



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Caption: Workflow for the synthesis of **Dota-psma-EB-01**.

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